tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a morpholine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with morpholine and tert-butyl chloroformate. The process generally includes the following steps:
Formation of the Piperidine Intermediate: A piperidine derivative is reacted with a suitable reagent to introduce the desired functional groups.
Coupling with Morpholine: The piperidine intermediate is then coupled with morpholine under controlled conditions to form the morpholine-4-carbonyl derivative.
Introduction of the tert-Butyl Group: Finally, tert-butyl chloroformate is introduced to the reaction mixture to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing enzyme activity and receptor binding.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate stands out due to its unique combination of functional groups. The presence of both the morpholine and piperidine rings, along with the tert-butyl ester, provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(morpholine-4-carbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-4-12(5-7-18)16-13(19)17-8-10-21-11-9-17/h12H,4-11H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUCSVUDNVEOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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